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Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 2-
chloroethyltrichlorosilane (ClCH₂CH₂SiCl₃), a bifunctional organosilane of interest in

materials science and organic synthesis. As a Senior Application Scientist, the goal of this

document is to move beyond a simple recitation of data. Instead, this guide offers an in-depth

interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, grounded in fundamental principles and practical experimental

considerations. We will explore the causal relationships between the molecular structure and

the resulting spectral features, providing researchers, scientists, and drug development

professionals with a robust framework for identifying and characterizing this compound. All data

and interpretations are supported by citations to authoritative sources, ensuring scientific

integrity.
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2-Chloroethyltrichlorosilane (CAS No. 6233-20-1) is a reactive organosilane compound

featuring two distinct reactive centers: a chloroethyl group and a trichlorosilyl group.[1][2] This

dual functionality makes it a valuable precursor for the synthesis of silsesquioxanes, self-

assembled monolayers, and as a derivatizing agent.[1] Accurate and unambiguous

characterization of this molecule is paramount for ensuring the purity of starting materials and

the structural integrity of resulting products. Spectroscopic techniques such as NMR, IR, and

MS are indispensable tools for this purpose. This guide synthesizes and interprets the spectral

data to provide a complete analytical portrait of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen

framework of 2-chloroethyltrichlorosilane. The analysis of ¹H, ¹³C, and ²⁹Si NMR spectra

allows for the complete assignment of the molecule's structure.

¹H NMR Spectroscopy
The proton NMR spectrum of 2-chloroethyltrichlorosilane is characterized by two signals

corresponding to the two inequivalent methylene (-CH₂-) groups.

Interpretation: The ethylene bridge between the chlorine atom and the trichlorosilyl group gives

rise to a classic A₂B₂ spin system, which often manifests as two triplets, provided the coupling

constants are similar.

δ ~3.7 ppm (Cl-CH₂-): This downfield triplet is assigned to the protons on the carbon

adjacent to the highly electronegative chlorine atom. The signal is split into a triplet by the

two neighboring protons on the silicon-adjacent carbon.

δ ~1.8 ppm (-CH₂-SiCl₃): This upfield triplet corresponds to the protons on the carbon directly

bonded to the silicon atom. This signal is also split into a triplet by the adjacent methylene

protons.

The significant difference in chemical shifts between the two methylene groups is a direct

consequence of the differing electronegativities of the chlorine atom and the trichlorosilyl group,

with the chlorine atom exerting a stronger deshielding effect.

¹³C NMR Spectroscopy
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The proton-decoupled ¹³C NMR spectrum provides two distinct signals, confirming the

presence of two unique carbon environments in the molecule.[3]

Interpretation:

δ ~45 ppm (Cl-CH₂-): The carbon atom bonded to the chlorine is significantly deshielded and

appears further downfield.[3]

δ ~25 ppm (-CH₂-SiCl₃): The carbon atom bonded to the silicon appears at a more upfield

position.

This data corroborates the ¹H NMR assignments and confirms the connectivity of the ethyl

bridge.

²⁹Si NMR Spectroscopy
²⁹Si NMR is a powerful tool for characterizing organosilicon compounds. For 2-
chloroethyltrichlorosilane, a single resonance is expected in the proton-decoupled spectrum.

The chemical shift for trichlorosilyl groups typically appears in the range of +10 to +20 ppm

relative to tetramethylsilane (TMS). This specific shift provides direct evidence for the SiCl₃

moiety.

Summary of NMR Data
Nucleus

Chemical Shift (δ,
ppm)

Multiplicity Assignment

¹H ~3.7 Triplet Cl-CH₂-

¹H ~1.8 Triplet -CH₂-SiCl₃

¹³C ~45 Singlet Cl-CH₂-

¹³C ~25 Singlet -CH₂-SiCl₃

²⁹Si +10 to +20 Singlet -SiCl₃

Infrared (IR) Spectroscopy
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Infrared spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation corresponding to specific vibrational modes.

Interpretation: The IR spectrum of 2-chloroethyltrichlorosilane is dominated by strong

absorptions related to the Si-Cl and C-H bonds.

2950-2850 cm⁻¹ (C-H Stretching): These absorptions are characteristic of the symmetric and

asymmetric stretching vibrations of the methylene C-H bonds.[4]

1420 cm⁻¹ (CH₂ Scissoring): This band corresponds to the scissoring (bending) vibration of

the methylene groups.

800-600 cm⁻¹ (C-Cl Stretching): A strong absorption in this region is indicative of the carbon-

chlorine stretching vibration.[4]

620-450 cm⁻¹ (Si-Cl Stretching): Very strong and typically broad absorptions in this lower

wavenumber region are the hallmark of the Si-Cl bonds. The asymmetric and symmetric

stretches of the SiCl₃ group give rise to these intense bands.

The combination of these specific absorption bands provides a unique "fingerprint" for the

molecule, confirming the presence of both the chloroethyl and trichlorosilyl functionalities.[4]

Summary of Key IR Absorptions
Wavenumber (cm⁻¹) Vibration Mode Functional Group

2950-2850 C-H Stretch -CH₂-

1420 CH₂ Scissor -CH₂-

800-600 C-Cl Stretch C-Cl

620-450 Si-Cl Stretch SiCl₃

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule upon ionization, offering crucial clues to its structure.
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Interpretation: The electron ionization (EI) mass spectrum of 2-chloroethyltrichlorosilane is

complex due to the presence of multiple chlorine and silicon isotopes.

Molecular Ion ([M]⁺): The molecular weight of 2-chloroethyltrichlorosilane is 197.95 g/mol .

[1][2][5] The molecular ion peak itself will be a complex cluster of peaks due to the isotopic

distribution of silicon (²⁸Si, ²⁹Si, ³⁰Si) and four chlorine atoms (³⁵Cl, ³⁷Cl). The presence of

four chlorine atoms leads to a characteristic isotopic pattern (e.g., M, M+2, M+4, M+6, M+8)

with predictable relative intensities.

Key Fragmentation Pathways: The fragmentation of organosilanes is often directed by the

stability of the resulting ions.

Loss of a Chlorine Radical (•Cl): A very common fragmentation pathway is the loss of a

chlorine atom from the silicon center, leading to a prominent ion cluster around m/z 163

([C₂H₄Cl₃Si]⁺).

Cleavage of the C-C Bond: Alpha-cleavage next to the silicon atom can result in the

formation of a [CH₂SiCl₃]⁺ ion (m/z 147) and a chloroethyl radical.

Cleavage of the C-Si Bond: Cleavage of the carbon-silicon bond would yield a trichlorosilyl

cation [SiCl₃]⁺ (m/z 133) and a chloroethyl radical.

Loss of Ethylene: A rearrangement reaction involving the elimination of ethylene (C₂H₄)

can lead to the formation of [HSiCl₃]⁺ (m/z 134).

The analysis of the isotopic patterns of these fragment ions is essential for their correct

assignment. For example, any fragment containing three chlorine atoms will exhibit a

characteristic cluster of peaks.[6][7]

Visualizing Molecular Structure and NMR Assignments
The following diagram illustrates the molecular structure and the assignment of the key NMR

signals.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b1580924/docs?utm_src=pdf-body#a-technical-guide-to-the-spectroscopic-characterization-of-2-chloroethyltrichlorosilane
https://www.benchchem.com/product/b1580924/docs?utm_src=pdf-body#a-technical-guide-to-the-spectroscopic-characterization-of-2-chloroethyltrichlorosilane
https://www.gelest.com/product/SIC2270.0/
https://webbook.nist.gov/cgi/cbook.cgi?ID=6233201&Units=SI
https://pubchem.ncbi.nlm.nih.gov/compound/Trichloro_2-chloroethyl_silane
https://www.docbrown.info/page06/spectra/chloroethane-ms.htm
https://www.youtube.com/watch?v=FNPGX0KgY8U
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1580924?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


2-Chloroethyltrichlorosilane

NMR Assignments
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Start: Inert Atmosphere

Prepare Sample:
- 5-10 mg Compound

- 0.6 mL Anhydrous CDCl₃

Prepare External Lock:
Sealed Capillary (Acetone-d₆)

Combine in NMR Tube

Load into Spectrometer

Lock & Shim
(External Standard)

Acquire Spectra
(¹H, ¹³C, ²⁹Si)

Process Data
(FT, Phasing, Baseline)

End: Spectral Analysis

Click to download full resolution via product page

Caption: Workflow for NMR sample preparation and data acquisition.
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Conclusion
The spectroscopic characterization of 2-chloroethyltrichlorosilane by NMR, IR, and MS

provides a cohesive and unambiguous structural confirmation. ¹H and ¹³C NMR define the

carbon-hydrogen framework, while ²⁹Si NMR confirms the nature of the silicon center. IR

spectroscopy identifies the key functional groups (C-H, C-Cl, Si-Cl), and mass spectrometry

reveals the molecular weight and characteristic fragmentation patterns governed by the

presence of multiple chlorine atoms. The methodologies and interpretations presented in this

guide offer a robust foundation for scientists working with this versatile organosilane, ensuring

accuracy and reliability in their research and development endeavors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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